molecular formula C22H21ClN2O5S B2359997 N-(2-chlorophenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 946215-76-5

N-(2-chlorophenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2359997
CAS RN: 946215-76-5
M. Wt: 460.93
InChI Key: JXTDJABNALSAFR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21ClN2O5S and its molecular weight is 460.93. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Chemical Defense

The compound has been investigated for its role in plant chemical defense. Research conducted by Ian T. Baldwin and colleagues at the Max Planck Institute in Germany and Münster University revealed that controlled hydroxylations of diterpenoids (such as this compound) allow plants to defend themselves against herbivores without causing autotoxicity . Autotoxicity refers to the harmful effects that certain metabolites can have on the same plant that produces them. Here’s how it works:

Environmental Impact

Understanding the fate and behavior of this compound in the environment is essential. Researchers could investigate its persistence, degradation pathways, and potential ecological effects. This knowledge informs risk assessments and environmental management strategies.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c1-14-12-15(2)25(13-20(26)24-19-7-5-4-6-18(19)23)22(27)21(14)31(28,29)17-10-8-16(30-3)9-11-17/h4-12H,13H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTDJABNALSAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

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